- Pyrimidine derivatives as novel viral replication inhibitors and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,

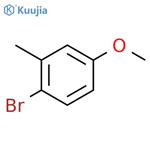

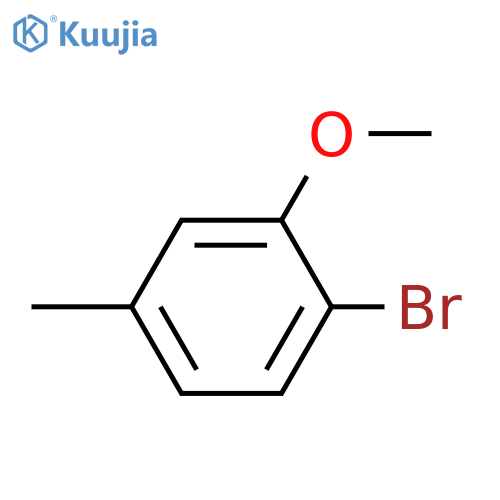

Cas no 95740-49-1 (1-bromo-2-methoxy-4-methylbenzene)

95740-49-1 structure

Nombre del producto:1-bromo-2-methoxy-4-methylbenzene

Número CAS:95740-49-1

MF:C8H9BrO

Megavatios:201.060461759567

MDL:MFCD09029185

CID:799757

PubChem ID:10878192

1-bromo-2-methoxy-4-methylbenzene Propiedades químicas y físicas

Nombre e identificación

-

- 1-Bromo-2-methoxy-4-methylbenzene

- 2-Bromo-5-methylanisole

- 2-METHOXY-4-METHYLBROMOBENZENE

- 4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE

- Benzene,1-bromo-2-methoxy-4-methyl-

- 1-bromo-2-methoxy-4-methyl-benzene

- Benzene, 1-bromo-2-methoxy-4-methyl-

- 4-Bromo-3-methoxytoluene

- PubChem4136

- OERVAQHUJAFULZ-UHFFFAOYSA-N

- Bromo-2-methoxy-4-methyl-benzene

- CL9188

- LS10017

- CM11655

- AS04221

- AM82949

- 1-bromanyl-2-methoxy-4-methyl-benzene

- BC002728

- AB0034292

- ST240

- 1-Bromo-2-methoxy-4-methylbenzene (ACI)

- 6-Bromo-3-methylanisole

- 95740-49-1

- MFCD09029185

- DS-16095

- SCHEMBL171783

- SY104406

- AKOS015960939

- CS-W004967

- EN300-132561

- J-504399

- DB-080342

- DTXSID70446815

- 1-bromo-2-methoxy-4-methylbenzene

-

- MDL: MFCD09029185

- Renchi: 1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3

- Clave inchi: OERVAQHUJAFULZ-UHFFFAOYSA-N

- Sonrisas: BrC1C(OC)=CC(C)=CC=1

Atributos calculados

- Calidad precisa: 199.98400

- Masa isotópica única: 199.98368g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 105

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 9.2

- Xlogp3: 3.1

Propiedades experimentales

- Denso: 1.378±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 104-105 ºC

- Punto de ebullición: 107-109 ºC (11 Torr)

- Punto de inflamación: 104.2±7.8 ºC,

- índice de refracción: 1.535

- Disolución: Very slightly soluble (0.44 g/l) (25 º C),

- PSA: 9.23000

- Logp: 2.76610

1-bromo-2-methoxy-4-methylbenzene Información de Seguridad

1-bromo-2-methoxy-4-methylbenzene Datos Aduaneros

- Código HS:2909309090

- Datos Aduaneros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-bromo-2-methoxy-4-methylbenzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062441-10g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 98% | 10g |

¥152.00 | 2024-04-23 | |

| Chemenu | CM255999-100g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 95+% | 100g |

$561 | 2022-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-1g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 98% | 1g |

¥28.0 | 2023-01-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-25g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 98% | 25g |

¥477.0 | 2022-04-28 | |

| Enamine | EN300-132561-0.05g |

1-bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 95% | 0.05g |

$19.0 | 2023-06-06 | |

| abcr | AB335817-25 g |

1-Bromo-2-methoxy-4-methylbenzene, 97%; . |

95740-49-1 | 97% | 25g |

€208.50 | 2023-04-26 | |

| TRC | B696720-100mg |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 100mg |

$ 64.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D660647-25g |

4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE |

95740-49-1 | 97% | 25g |

$450 | 2024-06-05 | |

| Fluorochem | 038665-5g |

2-Bromo-5-methylanisole |

95740-49-1 | 98% | 5g |

£58.00 | 2022-03-01 | |

| Fluorochem | 038665-10g |

2-Bromo-5-methylanisole |

95740-49-1 | 98% | 10g |

£96.00 | 2022-03-01 |

1-bromo-2-methoxy-4-methylbenzene Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Trifluoromethanesulfonic acid

Referencia

- Mechanism of isomerization of ortho- or para-bromophenols in superacids, Tetrahedron Letters, 1982, 23(16), 1673-6

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 12 h, 130 °C

Referencia

- Imidazo[1,2-a]pyridine derivatives as histone demethylase inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt

Referencia

- Micro-reaction system and method for synthesizing 4-bromo-3-methylanisole with improved yield by two-phase process, China, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C

Referencia

- Small-molecule mimics of an α-helix for efficient transport of proteins into cells, Nature Methods, 2007, 4(2), 153-159

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Diazomethane Solvents: Diethyl ether , Methanol

Referencia

- Synthesis of C-9-14C-1,8-dihydroxy-3-carboxyanthraquinone, Journal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(1), 23-33

Synthetic Routes 7

Condiciones de reacción

Referencia

- Utilization of a copper-catalyzed diaryl ether synthesis for the preparation of verbenachalcone, Tetrahedron, 2002, 58(39), 7903-7910

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C

1.2 Solvents: Acetonitrile ; 20 min, 65 °C

1.2 Solvents: Acetonitrile ; 20 min, 65 °C

Referencia

- Novel antiviral compounds, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Synthesis of (±)-curcuphenol and (±)-β-sesquiphellandrene, Indian Journal of Chemistry, 1997, (7), 553-556

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C

1.2 Solvents: Acetonitrile ; 15 min, 65 °C

1.2 Solvents: Acetonitrile ; 15 min, 65 °C

Referencia

- Preparation of bi- or tetra-guanidino-biphenyl compounds as small molecule carriers, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; overnight, 130 °C

Referencia

- Electronic Influences in Phosphinesulfonato Palladium(II) Polymerization Catalysts, Organometallics, 2013, 32(16), 4516-4522

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Bromine

Referencia

- Microreaction system and method for synthesizing 4-bromo-3-methylanisole by solvent method, China, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 16 h, 100 °C

Referencia

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

1-bromo-2-methoxy-4-methylbenzene Raw materials

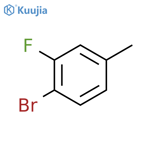

- 1-bromo-2-fluoro-4-methyl-benzene

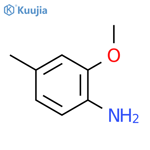

- 2-Methoxy-4-methylaniline

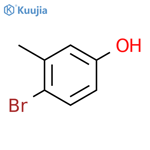

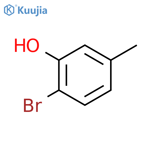

- 2-Bromo-5-methylphenol

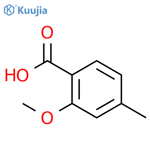

- 2-methoxy-4-methylbenzoic acid

- 4-Bromo-3-methylphenol

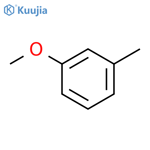

- Meta-Methylanisole

1-bromo-2-methoxy-4-methylbenzene Preparation Products

1-bromo-2-methoxy-4-methylbenzene Literatura relevante

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

95740-49-1 (1-bromo-2-methoxy-4-methylbenzene) Productos relacionados

- 1340057-11-5(1-(3-amino-2-ethoxypropoxy)-2-methoxyethane)

- 1240596-16-0(4-Pyrimidinecarboxylic acid, 6-chloro-2-(2-furanyl)-)

- 35588-41-1(2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide)

- 1060811-22-4(2-Bromo-6-chloropyridine-4-carbaldehyde)

- 2639423-40-6(Tert-butyl 5-amino-1,3-benzothiazole-2-carboxylate)

- 1805043-08-6(6-Chloromethyl-3-cyano-2-(trifluoromethylthio)phenylacetic acid)

- 1803807-43-3(3,5-Dimethyl-2-nitrobenzenesulfonamide)

- 854059-89-5(6-Methylbenzo[d]thiazole-2-carbaldehyde)

- 778-94-9(2-Nitro-4-(trifluoromethyl)benzonitrile)

- 891869-62-8(2-4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95740-49-1)1-bromo-2-methoxy-4-methylbenzene

Pureza:99%

Cantidad:500g

Precio ($):553.0